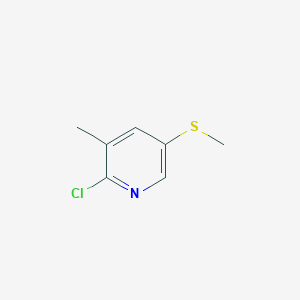

2-Chloro-3-methyl-5-(methylthio)pyridine

描述

2-Chloro-3-methyl-5-(methylthio)pyridine is a pyridine derivative characterized by substituents at the 2-, 3-, and 5-positions of the aromatic ring: a chlorine atom (2-Cl), a methyl group (3-CH₃), and a methylthio group (5-SCH₃). The chlorine atom at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl and methylthio groups influence steric and electronic properties, respectively .

属性

IUPAC Name |

2-chloro-3-methyl-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKFRHMIDLVVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy for Chloromethylpyridines

The synthesis of chlorinated methylpyridines commonly involves the chlorination of methylpyridine N-oxides or direct chlorination of methylpyridine derivatives. A notable industrial method involves the reaction of 3-methylpyridine 1-oxide with phosphorus oxychloride (POCl3) in the presence of basic nitrogen compounds, which yields various chloromethylpyridine isomers including 2-chloro-3-methylpyridine as a minor product among others.

- Starting material: 3-methylpyridine 1-oxide.

- Chlorinating agent: Phosphorus oxychloride (POCl3).

- Additives: Basic organic nitrogen compounds such as dialkylamines or trialkylamines (e.g., triethylamine).

- Reaction conditions: Typically atmospheric pressure, with 1.5 to 2.5 moles of POCl3 and nitrogen base per mole of pyridine N-oxide.

- Procedure: Simultaneous or slightly staggered addition of POCl3 and base to a solution of pyridine N-oxide in a suitable diluent with stirring and cooling.

- Work-up: Quenching with water, solvent removal, pH adjustment, and steam distillation to isolate the chloromethylpyridine.

- Yield: The yield of 2-chloro-3-methylpyridine is generally below 25% due to formation of other isomers, with total yields of chloromethylpyridines around 55-62%.

This method provides a foundation for preparing chlorinated methylpyridines, which can be further functionalized.

Introduction of Methylthio Group at Position 5

The methylthio (-SCH3) substituent at the 5-position of the pyridine ring is typically introduced via nucleophilic substitution or direct thiolation reactions on suitably activated pyridine derivatives.

Nucleophilic substitution on halogenated pyridines: The 5-position halogen (often chlorine) is displaced by methylthiolate anion (CH3S−) generated from methylthiol or sodium methylthiolate in polar aprotic solvents.

Thiation of hydroxypyridines or pyridine N-oxides: Conversion of hydroxyl or N-oxide groups to methylthio substituents using reagents such as Lawesson’s reagent or phosphorus pentasulfide under controlled conditions.

Though specific literature on 2-chloro-3-methyl-5-(methylthio)pyridine preparation is limited, the nucleophilic substitution of 5-chloropyridine derivatives with methylthiolate is a well-established synthetic route in heterocyclic chemistry.

Representative Preparation Route for this compound

Based on the above principles, a plausible synthetic route involves:

Synthesis of 2-chloro-3-methyl-5-chloropyridine:

- Starting from 3-methylpyridine 1-oxide, chlorination with POCl3 in the presence of a basic nitrogen compound yields a mixture of chloromethylpyridines.

- Isolation of the 2-chloro-3-methyl-5-chloropyridine isomer is achieved via fractional distillation or chromatography.

Substitution of the 5-chloro group with methylthio:

- Treatment of 2-chloro-3-methyl-5-chloropyridine with sodium methylthiolate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperature.

- This nucleophilic aromatic substitution selectively replaces the chlorine at the 5-position with a methylthio group, yielding this compound.

-

- The product is purified by recrystallization or chromatographic methods to obtain the pure compound.

Research Findings and Notes

The chlorination step is critical and often yields multiple positional isomers; the 2-chloro-3-methyl-5-chloropyridine isomer can be enriched by controlling reaction parameters and using selective purification techniques.

The presence of a basic nitrogen compound during chlorination improves selectivity and yield by stabilizing intermediates and reducing side reactions.

Nucleophilic substitution of the chlorine at the 5-position by methylthiolate is facilitated by the electron-withdrawing effect of the 2-chloro and 3-methyl substituents, which activate the ring towards nucleophilic attack at the 5-position.

Reaction conditions such as solvent choice, temperature, and stoichiometry of methylthiolate influence the substitution efficiency and product purity.

The methylthio substitution step is generally high-yielding and mild, making it suitable for scale-up.

化学反应分析

Types of Reactions

2-Chloro-3-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the methylthio group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.

Major Products Formed

Substitution: Various substituted pyridine derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated or demethylated products.

科学研究应用

Chemical Synthesis

2-Chloro-3-methyl-5-(methylthio)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions where the chlorine atom can be replaced by other functional groups, facilitating the creation of novel derivatives with enhanced biological activities .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating its effectiveness against various pathogens revealed the following Minimum Inhibitory Concentrations (MIC):

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

| Candida albicans | Moderate activity observed |

The compound's antimicrobial efficacy is attributed to its interaction with critical cellular targets such as DNA gyrase and MurD, which are essential for bacterial replication and cell wall synthesis .

Anticancer Properties

Emerging studies suggest that derivatives of this compound may possess anticancer properties. Investigations into structure-activity relationships (SAR) indicate that modifications at specific positions on the pyridine ring can enhance potency against cancer cells. Electron-donating groups have been shown to improve biological activity .

Agrochemical Applications

The compound is also utilized in the agrochemical industry as a precursor for synthesizing neonicotinoid compounds, which exhibit insecticidal activity. These compounds are vital for crop protection, demonstrating effectiveness against a range of agricultural pests .

Case Studies

-

Synthesis of Neonicotinoids :

- A case study examined the use of this compound in synthesizing new neonicotinoid insecticides. The study highlighted its role as a versatile building block that enhances the insecticidal properties of the final products.

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in pharmaceutical applications.

作用机制

The mechanism of action of 2-Chloro-3-methyl-5-(methylthio)pyridine involves its interaction with specific molecular targets. The chlorine and methylthio groups play a crucial role in its reactivity and binding affinity to these targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to the formation of new derivatives with potential biological activities.

相似化合物的比较

Structural and Electronic Effects

a. 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine (CAS: 1820650-15-4)

- Substituents : 2-Cl, 3-CF₃, 5-SCH₃.

- Key Differences: Replacement of the methyl group (3-CH₃) with trifluoromethyl (3-CF₃) introduces a strong electron-withdrawing effect.

- Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their metabolic stability and lipophilicity.

b. 2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2)

- Substituents : 2-F, 5-SCH₃.

- Key Differences : Fluorine (2-F) is less electronegative than chlorine, reducing the compound’s susceptibility to nucleophilic substitution. However, fluorine’s small size and high electronegativity may improve bioavailability in drug candidates .

- Applications : Fluorinated pyridines are widely used in medicinal chemistry for their enhanced metabolic stability.

c. 2-Chloro-5-(3-thienyl)pyridine (CAS: 873948-15-3)

- Substituents : 2-Cl, 5-thienyl.

- Key Differences : The methylthio group (5-SCH₃) is replaced with a thienyl group, introducing aromaticity and π-conjugation. This modification could alter electronic properties, making the compound suitable for optoelectronic materials or as a ligand in catalysis .

Physicochemical Properties

*Calculated molecular weight based on formula C₇H₇ClNS.

生物活性

2-Chloro-3-methyl-5-(methylthio)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C7H8ClN

- CAS Number : 1820706-01-1

- Molecular Weight : 155.59 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various pyridine derivatives, this compound demonstrated moderate activity against several pathogens, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

| Candida albicans | Moderate activity observed |

The compound's effectiveness is attributed to its ability to inhibit bacterial growth through interaction with essential cellular targets, such as DNA gyrase and MurD, which are critical for bacterial replication and cell wall synthesis .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. It has shown promise in inhibiting cancer cell proliferation in vitro. For example, it was found to induce apoptosis in specific cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death.

Case Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has also been studied for its anti-inflammatory effects. It was shown to inhibit COX-2 enzyme activity, which plays a crucial role in inflammation.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.04 ± 0.01 (compared to celecoxib) |

This inhibition suggests that the compound could be developed further as an anti-inflammatory agent, particularly in conditions where COX-2 is upregulated .

The biological activity of this compound can be attributed to its structural features that enable it to interact with various molecular targets:

- Enzyme Inhibition : The compound binds to enzymes like COX-2 and DNA gyrase, inhibiting their activity.

- Receptor Modulation : It may also interact with specific receptors involved in cellular signaling pathways, affecting processes such as apoptosis and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications at specific positions on the pyridine ring can enhance its potency against microbial pathogens or cancer cells.

Key Findings from SAR Studies:

- Substituents on the pyridine ring significantly influence the biological activity.

- Electron-donating groups enhance antimicrobial efficacy.

- The presence of chlorine and methylthio groups is critical for maintaining biological activity.

常见问题

Q. What are the common synthetic routes for preparing 2-Chloro-3-methyl-5-(methylthio)pyridine, and how can reaction conditions be optimized to minimize isomer formation?

- Methodological Answer : The compound is synthesized via chlorination of pyridine derivatives. For example, phthalyl chloride acts as a chlorinating agent in a reaction with 3-methylpyridine-N-oxide, triethylamine, and dichloromethane, yielding a mixture of 2-chloro-5-methylpyridine (84%) and 2-chloro-3-methylpyridine (16%) with 85% yield . Optimization involves adjusting reaction parameters:

- Catalyst : Triethylamine enhances selectivity.

- Temperature : Lower temperatures reduce side reactions.

- Dropwise addition : Controlled addition of phthalyl chloride minimizes isomerization.

Comparative studies using alternative methods (e.g., n-propionaldehyde and methyl acrylate) can further refine yields .

Q. How can researchers effectively separate and purify this compound from reaction mixtures containing structural isomers or by-products?

- Methodological Answer : Chromatographic techniques are critical:

- HPLC/GC : High-performance liquid or gas chromatography resolves isomers based on polarity and retention times .

- Crystallization : Solvent recrystallization (e.g., dichloromethane/hexane) isolates the desired product by exploiting solubility differences .

Purity is validated via NMR and mass spectrometry .

Advanced Research Questions

Q. What spectroscopic and computational methods are recommended for elucidating the molecular structure and electronic properties of this compound in solid and solution states?

- Methodological Answer :

- FT-IR/NMR : Identifies functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) and confirms substitution patterns via chemical shifts (e.g., methylthio group at δ 2.5 ppm in ¹H NMR) .

- X-ray Diffraction : Resolves crystal packing and bond angles, critical for understanding steric effects .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for further functionalization .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the bioactivity of this compound derivatives, particularly in targeting enzymes like CYP1B1?

- Methodological Answer :

- Molecular Docking : Models interactions between derivatives and CYP1B1’s active site, prioritizing substituents (e.g., trifluoromethyl groups) that enhance binding affinity .

- In Vitro Assays : EROD (ethoxyresorufin-O-deethylase) assays quantify CYP1B1 inhibition. For example, pyridine derivatives at the C2 position show higher inhibitory activity (IC₅₀ ~0.011 µM) than C3/C4 analogs .

- SAR Parameters : Vary substituents (e.g., chloro vs. methylthio) to correlate electronic effects with activity .

Q. What strategies are employed to resolve contradictions in reported catalytic efficiencies when using this compound as a ligand or intermediate in transition-metal-catalyzed reactions?

- Methodological Answer : Contradictions arise from reaction conditions:

- Metal Selection : Pd vs. Cu catalysts alter coupling efficiency (e.g., Suzuki vs. Ullmann reactions) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields .

- Kinetic Studies : Monitor reaction progress via in situ NMR to identify rate-limiting steps .

Q. How can advanced chromatographic techniques (e.g., chiral HPLC) be applied to analyze the stereochemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。